molecular formula C6H18Cl2N2O B2717599 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride CAS No. 1989672-81-2

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride

Cat. No.: B2717599
CAS No.: 1989672-81-2
M. Wt: 205.12
InChI Key: KPDJODYNGXCAGJ-UHFFFAOYSA-N
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Description

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N2O. It is a derivative of ethanolamine and is characterized by the presence of both methyl and amino groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride typically involves the reaction of ethanolamine with methylating agents such as methyl iodide or methyl chloride. The process can be summarized in the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of specific enzymes and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride is unique due to its specific combination of methyl and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.

Properties

IUPAC Name

2-[methyl-[2-(methylamino)ethyl]amino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O.2ClH/c1-7-3-4-8(2)5-6-9;;/h7,9H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDJODYNGXCAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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